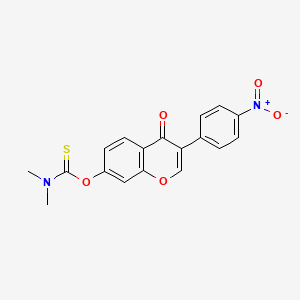

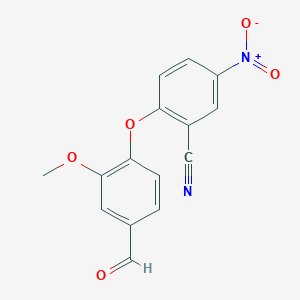

O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of chromen-7-yl and contains a nitrophenyl group, an oxo group, and a dimethylcarbamothioate group. These groups could potentially confer interesting chemical and biological properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The chromen-7-yl ring, the nitrophenyl group, and the dimethylcarbamothioate group would all contribute to the overall structure .Chemical Reactions Analysis

The nitrophenyl group in the compound could potentially undergo reduction reactions . The carbamothioate group might also participate in various reactions depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrophenyl group could contribute to the compound’s reactivity, and the carbamothioate group could influence its polarity .Applications De Recherche Scientifique

- Anticancer Properties : Researchers explore the potential of this compound as an anticancer agent. Its chromenone scaffold and nitrophenyl group may interact with cellular targets, inhibiting tumor growth .

- Anti-Inflammatory Effects : The carbamothioate moiety could modulate inflammation pathways, making it relevant for drug development in inflammatory diseases .

- Fluorescent Properties : The chromenone core exhibits fluorescence, making it useful in optoelectronic devices like organic light-emitting diodes (OLEDs) or sensors .

- Photocatalysis : The compound’s chromenone ring can act as a photocatalyst, participating in environmental remediation processes like water purification or air detoxification .

- Sensing Environmental Pollutants : Its nitrophenyl group may selectively detect pollutants or heavy metals in water or soil .

- Polymer Modification : Incorporating this compound into polymers could enhance their properties, such as mechanical strength or thermal stability .

- Enzyme Inhibition : The carbamothioate group may inhibit specific enzymes, aiding in biochemical research or drug design .

Medicinal Chemistry and Drug Development

Photophysics and Optoelectronics

Environmental Chemistry

Materials Science

Biochemical Studies

Agricultural Applications

Mécanisme D'action

Target of Action

Many compounds with a nitrophenyl group, such as 4’-nitrophenyl-3i-thiolaminaritrioside , are known to interact with various biological targets. The specific target would depend on the exact structure of the compound and its functional groups.

Mode of Action

The mode of action would depend on the specific biological target of the compound. For example, some nitrophenyl compounds act as inhibitors for certain enzymes .

Biochemical Pathways

The affected biochemical pathways would depend on the specific biological target and the mode of action of the compound. For instance, indole derivatives, which share some structural similarities with the given compound, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as o,o-dimethyl o-(3-methyl-4-nitrophenyl) phosphorothioate, have been studied .

Result of Action

The molecular and cellular effects would depend on the specific biological target and the mode of action of the compound. For example, some nitrophenyl compounds can cause changes in enzyme activity, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the catalytic reduction of 4-nitrophenol by nanostructured materials, a reaction related to similar compounds, is known to be affected by various parameters .

Propriétés

IUPAC Name |

O-[3-(4-nitrophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S/c1-19(2)18(26)25-13-7-8-14-16(9-13)24-10-15(17(14)21)11-3-5-12(6-4-11)20(22)23/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQCVWWFGSFNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B2514912.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)

![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)